molecular formula C10H13NS B13252368 1-(Thiophen-3-yl)-2-azaspiro[3.3]heptane

1-(Thiophen-3-yl)-2-azaspiro[3.3]heptane

Cat. No.: B13252368
M. Wt: 179.28 g/mol
InChI Key: KEQHFBXMNAFETQ-UHFFFAOYSA-N
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Description

1-(Thiophen-3-yl)-2-azaspiro[3.3]heptane is a spirocyclic compound that features a thiophene ring fused to an azaspiro[3.3]heptane core. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in various fields of research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Thiophen-3-yl)-2-azaspiro[3One common method involves the thermal [2+2] cycloaddition between endocyclic alkenes and isocyanates to form spirocyclic β-lactams, which are then reduced to yield the desired azaspiro[3.3]heptane structure . The thiophene ring can be introduced via cross-coupling reactions such as Suzuki-Miyaura coupling.

Industrial Production Methods: Industrial production of 1-(Thiophen-3-yl)-2-azaspiro[3.3]heptane typically involves scalable synthetic routes that ensure high yield and purity. These methods often utilize automated flow reactors and optimized reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(Thiophen-3-yl)-2-azaspiro[3.3]heptane undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The azaspiro[3.3]heptane core can be reduced to form corresponding amines.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like acyl chlorides are used under mild conditions.

Major Products Formed:

    Oxidation: Thiophene sulfoxides and sulfones.

    Reduction: Primary and secondary amines.

    Substitution: Halogenated thiophenes and acylated derivatives.

Scientific Research Applications

1-(Thiophen-3-yl)-2-azaspiro[3.3]heptane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Thiophen-3-yl)-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The compound can act as a bioisostere, replacing traditional aromatic rings in drug molecules, thereby altering their physicochemical properties and enhancing their biological activity . The spirocyclic core provides a rigid scaffold that can improve the binding affinity and selectivity of the compound towards its targets.

Comparison with Similar Compounds

1-(Thiophen-3-yl)-2-azaspiro[3.3]heptane can be compared with other spirocyclic compounds and thiophene derivatives:

    Similar Compounds:

Uniqueness: this compound is unique due to its combination of a thiophene ring and a spirocyclic azaspiro[3.3]heptane core. This dual functionality imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research domains.

Properties

Molecular Formula

C10H13NS

Molecular Weight

179.28 g/mol

IUPAC Name

3-thiophen-3-yl-2-azaspiro[3.3]heptane

InChI

InChI=1S/C10H13NS/c1-3-10(4-1)7-11-9(10)8-2-5-12-6-8/h2,5-6,9,11H,1,3-4,7H2

InChI Key

KEQHFBXMNAFETQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CNC2C3=CSC=C3

Origin of Product

United States

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